molecular formula C13H14N4O2S B2900950 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide CAS No. 832739-53-4

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide

Cat. No.: B2900950
CAS No.: 832739-53-4
M. Wt: 290.34
InChI Key: YNDSQSMHAQOOPQ-UHFFFAOYSA-N
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Description

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-(4-Methoxyphenyl)pyrimidine-2-thiol and acetohydrazide.

    Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or hydrazine derivatives.

Scientific Research Applications

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antibacterial, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory and infectious processes. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile
  • 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetic acid
  • 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetamide

Uniqueness

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the pyrimidine ring enhances its potential as a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-10-4-2-9(3-5-10)11-6-7-15-13(16-11)20-8-12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDSQSMHAQOOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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